6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique molecular structure, which includes a triazole ring fused with a pyridine ring and a carboxylic acid functional group. The presence of the methoxyphenyl substituent enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
This compound can be classified under the category of triazolopyridines, which are known for their diverse pharmacological properties. Triazolopyridines often exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific compound in question is synthesized through various chemical methodologies, which are explored in the synthesis analysis section.
The synthesis of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves multi-step synthetic routes. One effective method includes the use of microwave-assisted synthesis, which allows for rapid and efficient reactions without the need for catalysts or additives. This eco-friendly approach has been shown to yield high purity products with good yields.
The molecular structure of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be described as follows:
The structure features:
6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical transformations:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for compounds similar to 6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid often involves:
The physical properties include:
Chemical properties:
Relevant data include melting point and boiling point information that may vary based on purity and specific synthesis methods used.
6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing the potential for new therapeutic agents derived from heterocyclic structures.
The 1,2,4-triazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its multifaceted pharmacophoric capabilities. This bicyclic framework integrates a triazole ring fused with pyridine, creating a planar, electron-rich structure capable of diverse non-covalent interactions with biological targets. The triazole component provides hydrogen bond acceptors (N1 and N4) and donors (C3-H), while the pyridine nitrogen enhances polarity and coordination potential. This dual functionality enables precise binding modulation across enzyme classes, as demonstrated in the design of α-glucosidase inhibitors where triazolopyridines exhibit competitive inhibition by occupying the enzyme's catalytic pocket through hydrogen bonding and π-stacking [2] [8].
Structurally, the scaffold's rigid geometry minimizes conformational entropy loss upon binding, enhancing binding affinity. For example, in compound 15j (a triazolopyridine derivative), the coplanar arrangement of the triazole and pyridine rings facilitates optimal π-π stacking with aromatic residues (e.g., Phe157 in α-glucosidase), while the C8-carboxylic acid substituent forms salt bridges with key residues like GLU411 [8]. The electronic polarization across the fused rings further augments binding; electron-withdrawing groups at C8 (e.g., carboxylic acids or cyano groups) increase the electrophilicity of adjacent positions, promoting stronger interactions with nucleophilic enzyme residues [8].
Table 1: Bioactivity of Representative Triazolopyridine Derivatives
Compound | Target | Activity (IC₅₀) | Key Structural Features |
---|---|---|---|
15j | α-Glucosidase | 6.60 ± 0.09 µM | C8-CN, C6-aryl |
Filgotinib | JAK1 | 10 nM | C8-cyclopropylamide |
Enarodustat | HIF-PH | 50 nM | C5,C7-dimethyl, C8-hydroxyl |
Reference compound | α-Glucosidase | 750 µM (acarbose) | Oligosaccharide |
The scaffold's versatile derivatization capacity allows strategic functionalization at C5, C6, C7, and C8 positions. C6 substitutions (e.g., aryl groups) influence hydrophobic enclosure in binding pockets, while C8 polar groups (carboxylic acids, carboxamides) enable directional hydrogen bonding. This adaptability underpins its application in diverse drug classes, including kinase inhibitors (Tucatinib), JAK antagonists (Filgotinib), and metabolic agents [8].
The investigation of triazolo[1,5-a]pyridines began accelerating in the early 2000s with initial studies focusing on their synthesis and preliminary antiviral activities. Early routes relied on Hantzsch-type cyclizations and thermal cyclocondensations, which suffered from low yields (30–45%) and harsh conditions, limiting structural diversity [7]. The early 2010s marked a pivotal shift with the discovery of microwave-assisted synthesis, which reduced reaction times from 18–24 hours to 45–90 minutes and boosted yields to >70% by enhancing regioselectivity and minimizing decomposition [7]. This methodological breakthrough enabled efficient library generation for structure-activity relationship (SAR) studies.
Pharmacological interest surged when triazolopyridines were identified as core scaffolds in clinical agents:
Concurrently, mechanistic studies revealed their multitarget potential. By 2025, triazolopyridines were established as α-glucosidase inhibitors, with compound 15j exhibiting 98-fold greater potency than acarbose (IC₅₀ = 6.60 ± 0.09 µM vs. 750 µM). This was attributed to the C6-aryl and C8-cyano groups enabling optimal active-site occupancy [2] [8]. The scaffold's evolution reflects a trajectory from synthetic curiosity to targeted therapeutic applications, enabled by advances in synthetic chemistry and computational modeling.
Substituent engineering at the C6 position of the triazolopyridine scaffold critically modulates bioactivity, particularly with methoxyphenyl groups. The 3-methoxyphenyl substitution in "6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid" exemplifies this principle, influencing both binding affinity and physicochemical properties. The methoxy group (-OCH₃) serves dual roles: its oxygen atom acts as a hydrogen bond acceptor, while the methyl group enhances lipophilicity for membrane penetration [3] [6].
Molecular docking studies of α-glucosidase inhibitors reveal that 3-methoxyphenyl at C6 positions the methoxy group to form key hydrogen bonds with catalytic residues like TYR158 and GLN353. This stabilizes the enzyme-inhibitor complex, reducing IC₅₀ values by 3–5 fold compared to unsubstituted phenyl analogs [8]. Additionally, the hydrophobic π-system of the phenyl ring engages in van der Waals interactions with nonpolar pockets (e.g., PHE177), complementing the polar interactions from the C8-carboxylic acid [8].
Table 2: Physicochemical Properties of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₁N₃O₃ | HRMS [3] |
Molecular Weight | 269.26 g/mol | Calculated [6] |
logP | 2.34 ± 0.15 | Computational [7] |
Water Solubility (25°C) | 4.7 mg/mL | Experimental [7] |
pKa (Carboxylic Acid) | 3.82 ± 0.03 | Potentiometric [7] |
Melting Point | 218–220°C (dec.) | DSC [7] |
The ortho/meta/para positioning of methoxy groups alters bioactivity:
Furthermore, the 3-methoxyphenyl group balances lipophilicity (logP = 2.34) and aqueous solubility (4.7 mg/mL), optimizing bioavailability. The electron-donating effect of the methoxy group also subtly influences the triazolopyridine’s electronic distribution, increasing HOMO density at N4 and enhancing hydrogen bond acceptance [6] [7]. This substituent-specific engineering underscores how small chemical modifications can significantly enhance target engagement.
Table 3: Compound "6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid"
Property | Value |
---|---|
IUPAC Name | 6-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
CAS No. | 2060046-41-3 |
Molecular Formula | C₁₄H₁₁N₃O₃ |
Molecular Weight | 269.26 g/mol |
SMILES | COC1=CC=CC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
InChI Key | NTPHYHOQYCHYQL-UHFFFAOYSA-N |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: